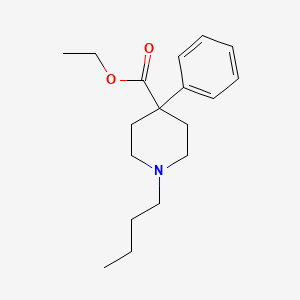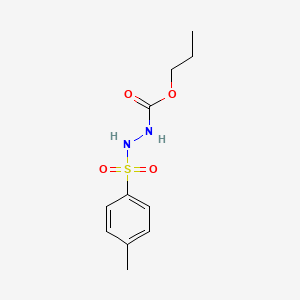
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate is an organic compound that features a propyl group attached to a hydrazine carboxylate moiety, which is further substituted with a 4-methylbenzene-1-sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl hydrazides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl hydrazides, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl hydrazides and other derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propyl 2-(4-methylbenzene-1-sulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets through its sulfonyl and hydrazine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylbenzene-1-sulfonyl chloride
- 4-Methylbenzene-1-sulfonyl hydrazide
- Propyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, it offers a broader range of reactions and applications, particularly in the synthesis of complex organic molecules and materials .
Propiedades
Número CAS |
58358-82-0 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
propyl N-[(4-methylphenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-3-8-17-11(14)12-13-18(15,16)10-6-4-9(2)5-7-10/h4-7,13H,3,8H2,1-2H3,(H,12,14) |
Clave InChI |
LGLDARRZUMKAHR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NNS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)

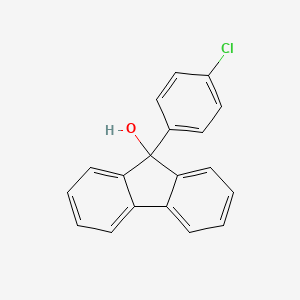

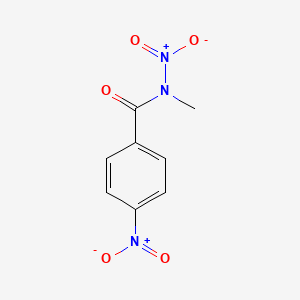
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)

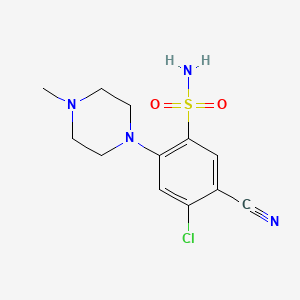
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

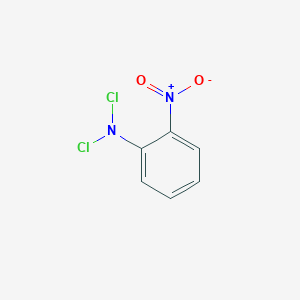
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
